molecular formula C22H24FN3O3S B6509032 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide CAS No. 901241-94-9

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide

Cat. No.: B6509032
CAS No.: 901241-94-9
M. Wt: 429.5 g/mol
InChI Key: RNRVQCLYJXXDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic imidazole derivative featuring a 1H-imidazole core substituted at positions 2 and 5 with 4-fluorophenyl and 4-methoxyphenyl groups, respectively. A sulfanyl (-S-) group at position 4 bridges the imidazole ring to an acetamide moiety, which is further substituted with a 3-methoxypropyl chain. Such structural motifs are common in medicinal chemistry, where imidazole-based compounds are explored for their pharmacokinetic tunability and biological activity . The fluorophenyl group enhances metabolic stability and lipophilicity, while the methoxypropyl chain may improve solubility and binding interactions.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-28-13-3-12-24-19(27)14-30-22-20(15-6-10-18(29-2)11-7-15)25-21(26-22)16-4-8-17(23)9-5-16/h4-11H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRVQCLYJXXDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C25H22FN3O3SC_{25}H_{22}FN_3O_3S, with a molecular weight of 463.5 g/mol. The compound features an imidazole ring, which is known for its role in various biological systems, and includes functional groups such as fluorophenyl and methoxyphenyl moieties that may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with imidazole structures often act as inhibitors for various enzymes. For instance, they may inhibit enzymes involved in inflammatory pathways or metabolic processes.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways. This could include modulation of G-protein coupled receptors or ion channels.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through in vitro assays against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) conducted screenings that indicated the following:

  • Cell Lines Tested : The compound was tested against approximately 60 different cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
  • Results : The compound exhibited low cytotoxicity overall but showed slight sensitivity in certain leukemia cell lines (K-562 and SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) at a concentration of 10 µM .
Cancer Type Cell Line Sensitivity Level
LeukemiaK-562Low
ColonHCT-15Low
MelanomaSK-MEL-5Low

Anti-inflammatory Potential

The imidazole derivatives are often studied for their anti-inflammatory properties. The presence of the sulfanyl group may enhance the ability of the compound to modulate inflammatory responses by inhibiting specific pathways involved in inflammation.

Enzyme Inhibition

Compounds similar to 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide have been shown to inhibit lipoxygenase enzymes, which are crucial in the biosynthesis of leukotrienes involved in inflammatory responses . This suggests a potential therapeutic application in conditions characterized by excessive inflammation.

Case Studies

  • In Vitro Studies : A study published by MDPI demonstrated that variations of imidazole compounds had significant effects on cancer cell proliferation. The specific compound's efficacy was measured against standard protocols and showed promising results against selected cancer lines .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the methoxy groups can significantly impact both bioavailability and potency against target enzymes or receptors . This highlights the importance of chemical structure in determining biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table compares the target compound with analogs identified in the provided evidence:

Compound Name Imidazole Substituents Sulfur-Containing Group Acetamide Chain Substituent Key Structural Variations Reference
Target Compound 2-(4-Fluorophenyl), 5-(4-Methoxyphenyl) Sulfanyl (-S-) N-(3-Methoxypropyl) Fluorine at 2-position; methoxypropyl chain -
N-(3,4-Dimethoxyphenyl)-2-[[2-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-Imidazol-4-yl]Sulfanyl]Acetamide 2-(4-Methoxyphenyl), 5-(4-Methylphenyl) Sulfanyl (-S-) N-(3,4-Dimethoxyphenyl) Methyl vs. methoxy groups; aromatic substituents
N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate 4-(4-Fluorophenyl), 1-Methyl, 2-(Methylsulfinyl) Sulfinyl (-SO-) N-(2-Pyridyl) Sulfinyl group; pyridyl vs. methoxypropyl chain
N-(4-Methylphenyl)-2-[(5-{[(4-Methylphenyl)Sulfanyl]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-YL)Sulfanyl]Acetamide Triazole core (not imidazole) Dual sulfanyl (-S-) N-(4-Methylphenyl) Triazole scaffold; dual sulfur linkages

Key Observations

Substituent Effects on Bioactivity :

  • The fluorine atom in the target compound’s 2-position (vs. methoxy/methyl in others) may enhance binding to hydrophobic pockets in biological targets, as seen in fluorinated kinase inhibitors .
  • The methoxypropyl chain in the target compound likely improves solubility compared to the pyridyl group in ’s compound, which may reduce metabolic stability due to aromatic oxidation .

Sulfur Group Variations :

  • The sulfanyl (-S-) group in the target compound and ’s analog is less polar than the sulfinyl (-SO-) group in ’s compound. Sulfinyl groups can introduce chirality and affect target selectivity but may increase susceptibility to metabolic reduction .

Triazoles are often used to modulate pharmacokinetic properties but may reduce imidazole-specific interactions .

Hypothesized Pharmacological Implications

  • The target compound’s 4-fluorophenyl and 4-methoxyphenyl groups may synergize to enhance kinase inhibition (e.g., p38 MAPK), as fluorinated aromatic rings are common in such inhibitors .
  • The methoxypropyl chain could reduce CYP-mediated metabolism compared to ’s dimethoxyphenyl group, which has more electron-rich aromatic sites prone to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.